
1-(2-Imino-3-methyl-2,3-dihydro-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Imino-3-methyl-2,3-dihydro-1H-imidazol-1-yl)ethanone is a heterocyclic compound featuring an imidazole ring. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry and industrial processes. This compound, with its unique structure, offers potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Imino-3-methyl-2,3-dihydro-1H-imidazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropanenitrile with ethyl chloroacetate in the presence of a base, followed by cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Imino-3-methyl-2,3-dihydro-1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different imidazole-based products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles like alkyl halides or amines are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazoles.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Imino-3-methyl-2,3-dihydro-1H-imidazol-1-yl)ethanone is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its imidazole core, which is present in many biologically active molecules. It can be used in the development of new pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of 1-(2-Imino-3-methyl-2,3-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry. Its biological activity is often attributed to its ability to interfere with enzyme function or cellular processes.
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the ethanone group.
2-Methylimidazole: Differing by the position of the methyl group.
Imidazole-2-carboxaldehyde: Contains an aldehyde group instead of an ethanone group.
Uniqueness: 1-(2-Imino-3-methyl-2,3-dihydro-1H-imidazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(2-imino-3-methylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-5(10)9-4-3-8(2)6(9)7/h3-4,7H,1-2H3 |
InChI Key |
KBNFEXQQLDPBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CN(C1=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


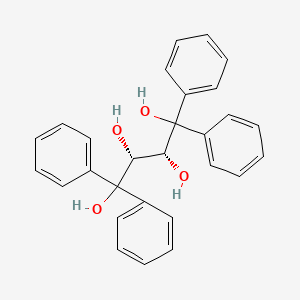
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
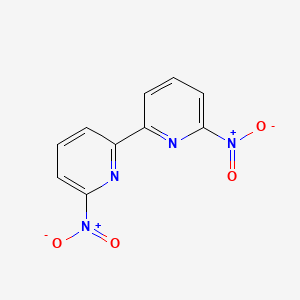



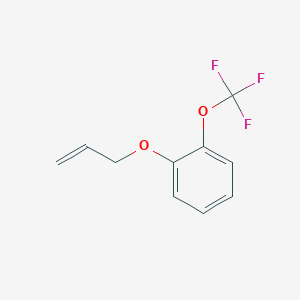

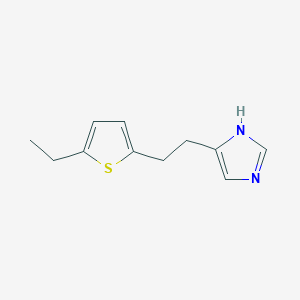

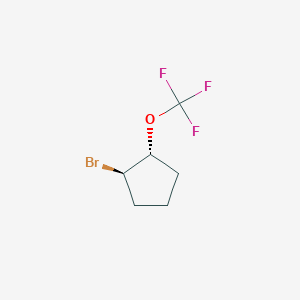


![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
